2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 372495-12-0
Cat. No.: VC16150123
Molecular Formula: C24H23N5O2S2
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372495-12-0 |
|---|---|
| Molecular Formula | C24H23N5O2S2 |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23N5O2S2/c1-26-23(31)19(33-24(26)32)15-18-21(25-20-9-5-6-10-29(20)22(18)30)28-13-11-27(12-14-28)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b19-15- |
| Standard InChI Key | RXCCXBDYFHNZPH-CYVLTUHYSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
| Canonical SMILES | CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Introduction
2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidinone core, a piperazine moiety, and a thiazolidinone derivative. Its molecular formula is C24H23N5O2S2, with a molecular weight of approximately 491.6 g/mol . This compound is of interest in pharmaceutical research due to its intricate arrangement of functional groups, which may contribute to interactions with various biological targets.
Structural Features
The compound's structure includes:
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Pyrido[1,2-a]pyrimidinone Core: This core provides a framework for potential biological activity.
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Piperazine Moiety: Known for its role in various pharmacologically active compounds.
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Thiazolidinone Derivative: Contributes to the compound's reactivity and potential biological effects.
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidinone Core | Central framework for biological activity |
| Piperazine Moiety | Common in pharmacologically active compounds |
| Thiazolidinone Derivative | Enhances reactivity and biological potential |
Chemical Reactivity
The chemical reactivity of this compound is primarily due to its multiple functional groups, including the thiazolidine ring. Key reactions include:
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Nucleophilic Substitutions: Common due to the presence of reactive sites.
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Cyclization Reactions: Possible due to the thiazolidine moiety.
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Oxidation and Reduction Reactions: Can modify the biological properties of the compound.
Synthesis
The synthesis of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis techniques. Common reagents include various amines, aldehydes, and thioureas under conditions such as reflux or catalytic hydrogenation.
Potential Applications
This compound is a subject of interest in pharmaceutical research due to its potential biological activities. The interactions with biological targets such as enzymes or receptors may modulate various biological pathways, leading to therapeutic effects. Ongoing research aims to elucidate these interactions more clearly and identify potential applications in drug development.
Safety and Handling
2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one may pose risks such as skin irritation and serious eye irritation, as indicated by hazard warnings like H315 and H319 .
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